molecular formula C10H17N3O B13210467 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13210467
M. Wt: 195.26 g/mol
InChI Key: YRDDBXLKUPEHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is a versatile chemical compound with a unique structure that finds applications in various scientific research fields. Its molecular formula is C10H16N2O, and it has a molecular weight of 180.25 g/mol . The compound is known for its stability and reactivity, making it a valuable asset in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with oxan-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is unique due to its amine group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3,5-dimethyl-1-(oxan-4-yl)pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)9-3-5-14-6-4-9/h9H,3-6,11H2,1-2H3

InChI Key

YRDDBXLKUPEHER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCOCC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.